molecular formula C15H21N2+ B12792359 1,1-Dimethyl-4-phenyl-1lambda(5)-azepane-4-carbonitrile CAS No. 7512-10-9

1,1-Dimethyl-4-phenyl-1lambda(5)-azepane-4-carbonitrile

Katalognummer: B12792359
CAS-Nummer: 7512-10-9
Molekulargewicht: 229.34 g/mol
InChI-Schlüssel: YWGSRELTNDVXPS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1-Dimethyl-4-phenyl-1lambda(5)-azepane-4-carbonitrile is a chemical compound that belongs to the class of azepanes Azepanes are seven-membered heterocyclic compounds containing one nitrogen atom This compound is characterized by its unique structure, which includes a phenyl group and a carbonitrile group attached to the azepane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dimethyl-4-phenyl-1lambda(5)-azepane-4-carbonitrile can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 4-phenylbutyronitrile with dimethylamine in the presence of a suitable catalyst can lead to the formation of the desired azepane ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industry standards.

Analyse Chemischer Reaktionen

Types of Reactions

1,1-Dimethyl-4-phenyl-1lambda(5)-azepane-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The phenyl and carbonitrile groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted azepane derivatives.

Wissenschaftliche Forschungsanwendungen

1,1-Dimethyl-4-phenyl-1lambda(5)-azepane-4-carbonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.

    Industry: It can be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.

Wirkmechanismus

The mechanism of action of 1,1-Dimethyl-4-phenyl-1lambda(5)-azepane-4-carbonitrile involves its interaction with molecular targets and pathways within a system. The specific mechanism depends on the context of its application. For example, in a biological setting, it may interact with enzymes or receptors, leading to specific biochemical effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 1,1-Dimethyl-4-phenyl-1lambda(5)-azepane-4-carbonitrile include other azepane derivatives with different substituents. Examples include:

  • 1,1-Dimethyl-4-phenylpiperidine
  • 1,1-Dimethyl-4-phenylpiperazine

Uniqueness

What sets this compound apart is its specific combination of a phenyl group and a carbonitrile group attached to the azepane ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

7512-10-9

Molekularformel

C15H21N2+

Molekulargewicht

229.34 g/mol

IUPAC-Name

1,1-dimethyl-4-phenylazepan-1-ium-4-carbonitrile

InChI

InChI=1S/C15H21N2/c1-17(2)11-6-9-15(13-16,10-12-17)14-7-4-3-5-8-14/h3-5,7-8H,6,9-12H2,1-2H3/q+1

InChI-Schlüssel

YWGSRELTNDVXPS-UHFFFAOYSA-N

Kanonische SMILES

C[N+]1(CCCC(CC1)(C#N)C2=CC=CC=C2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.